Neferine

概要

説明

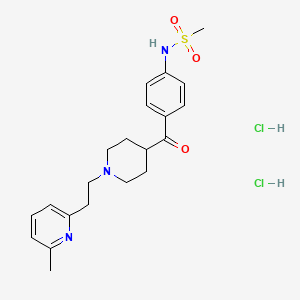

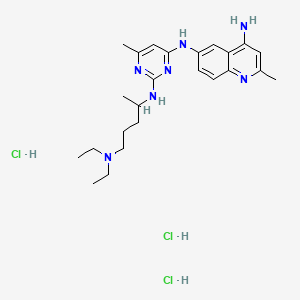

Neferine is a bisbenzylisoquinoline alkaloid and a major component from the seed embryos of Nelumbo nucifera . It has been found to have a variety of therapeutic effects such as anti-inflammatory, anti-oxidant, anti-hypertensive, anti-arrhythmic, anti-platelet, anti-thrombotic, anti-amnesic, and negative inotropic .

Molecular Structure Analysis

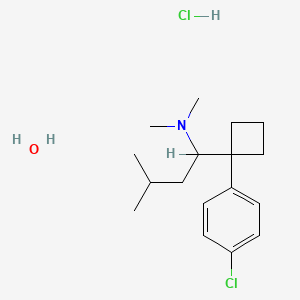

This compound has a molecular formula of C38H44N2O6 and a molecular weight of 624.8 g/mol . The IUPAC name is 4-[[ (1 R )-6,7-dimethoxy-2-methyl-3,4-dihydro-1 H -isoquinolin-1-yl]methyl]-2-[[ (1 R )-6-methoxy-1-[[ (4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1 H -isoquinolin-7-yl]oxy]phenol .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C38H44N2O6 and a molecular weight of 624.8 g/mol . More specific physical and chemical properties are not provided in the retrieved papers.

科学的研究の応用

Pharmacological Activities

Neferine, a dibenzylisoquinoline alkaloid isolated from the Chinese medicinal herb Nelumbo nucifera Gaertn, has been extensively studied for its pharmacological activities. Research over the past decade has highlighted its diverse range of effects, including antihypertensive, antiarrhythmic, antiagglutinating, antithrombotic, antioxidant properties, and its role in protecting against organophosphorus esters toxicity. It also inhibits the proliferation of hypertrophic scar fibroblasts and has chemosensitive effects (T. Xiao, 2004).

Anticancer Potential

This compound exhibits significant anticancer properties. It induces apoptosis in lung cancer cells through mechanisms involving reactive oxygen species generation, activation of MAPKs, lipid peroxidation, and mitochondrial dysfunction. Additionally, it influences the expression of various proteins involved in cell cycle regulation and apoptosis, suggesting its potential as a therapy for lung cancer (P. Poornima et al., 2014). It also shows promise in treating squamous cell carcinogenesis, impacting apoptosis, proliferation, and inflammatory signaling pathways (Jingxuan Wang et al., 2020).

Antithrombotic Effects

This compound's antithrombotic properties are highlighted by its ability to inhibit platelet aggregation and promote the dissociation of platelet aggregates. This includes a significant reduction in the area of platelet adhesion and the inhibition of thrombosis, demonstrating its potential as an anti-platelet and antithrombotic agent (Ya-jun Zhou et al., 2013).

Insulin Sensitivity Enhancement

In studies involving insulin-resistant rats, this compound has been shown to enhance insulin sensitivity, comparable to the effects of rosiglitazone. It lowers fasting blood glucose, insulin, triglycerides, TNF-alpha, and enhances glucose infusion rates, suggesting its role in managinginsulin resistance and potential application in treating diabetes-related conditions (Yang Pan et al., 2009).

Neuroprotective and Anti-amnesic Activities

This compound demonstrates significant neuroprotective and anti-amnesic activities. It exhibits inhibitory activities against cholinesterases and β-site APP cleaving enzyme 1 (BACE1), along with notable scavenging activities against various oxidative stress-induced radicals. Its multifunctional potential is further highlighted by its anti-inflammatory capacity and suppression of NF-κB activation, suggesting a role in treating age-related neurodegenerative disorders (H. Jung et al., 2010).

Cardiovascular Benefits

In the context of cardiovascular diseases, this compound's ability to regulate heart-related electrophysiology is notable. It modulates Kv4.3 channels, which contribute to the transient outward current in the rabbit heart, and has a dose-dependent impact on action potential durations, implicating its potential application in cardiac therapeutics (Chen Wang et al., 2015).

Impact on Mental Health

This compound also exhibits antidepressant properties. It has been shown to improve monoamine neurotransmitter secretion and modulate the intestinal flora structure, particularly influencing the abundance of Lactobacillus. These effects suggest its potential as a treatment for depression and related mental health disorders (Zaiquan Dong et al., 2022).

Anti-Inflammatory and Cytoprotective Effects

The alkaloid has shown protective effects against hypoxia-induced cytotoxicity, oxidative stress, and inflammatory response in human peripheral blood mononuclear cells. It demonstrates a cytoprotective effect against hypoxia-induced oxidative stress and inflammation, indicating its therapeutic potential in conditions involving hypoxic stress (R. Baskaran et al., 2017).

作用機序

Target of Action

Neferine, a bisbenzylisoquinoline alkaloid, primarily targets Rho-associated protein kinase 1 (ROCK1) and P-glycoprotein (P-gp) . ROCK1 is a protein that mediates the process of epithelial-to-mesenchymal transition (EMT) in various cancers . P-gp is a protein that plays a crucial role in drug resistance .

Mode of Action

This compound interacts with its targets, leading to significant changes. It inhibits the proliferation of HepG2 cells through the CCK-8 assay . It also significantly inhibits the migration and invasion abilities of HepG2 cells in vitro . This compound can allocate the P-gp drug-binding pocket and prevent R123 binding, which is in agreement with P-gp inhibition experiments where this compound increased R123 uptake .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces RhoA expression by effectively inhibiting the phosphorylation of MYPT1 , thereby exerting anti-metastasis activity against HepG2 cells. It also alleviates acute kidney injury by regulating the PPAR-α/NF-κB pathway . Furthermore, it has been found to inhibit the NF-κB inflammatory pathway and reverse PPAR-α deficiency .

Result of Action

This compound has various molecular and cellular effects. It inhibits cell growth, proliferation, and the tumorigenic potential of androgen-dependent prostate cancer cells . It also induces apoptosis and autophagy by activating key markers of these processes . Furthermore, it has been found to inhibit the oxidative stress, inflammatory, and apoptotic markers in the heart of isoproterenol-injected rats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It’s worth noting that the extraction conditions of this compound can significantly influence its purity .

Safety and Hazards

生化学分析

Biochemical Properties

Neferine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response, by stimulating the Nrf2/Keap1/ARE signaling pathway . Additionally, this compound inhibits the TLR4/NF-κB/MAPK-mediated signaling pathway, reducing inflammation and oxidative stress . These interactions highlight this compound’s role in modulating cellular responses to stress and inflammation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces apoptosis and cell cycle arrest, particularly at the G2/M phase . It downregulates the expression of Bcl-2, an anti-apoptotic protein, and upregulates reactive oxygen species (ROS) generation, leading to increased sensitivity to anticancer drugs . In neuronal cells, this compound exhibits neuroprotective effects by enhancing autophagy and reducing oxidative stress . These cellular effects underscore this compound’s potential as a therapeutic agent in cancer and neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits Rho-associated protein kinase 1 (ROCK1), thereby blocking the epithelial-to-mesenchymal transition (EMT) process and inducing apoptosis in non-small cell lung cancer cells . This compound also modulates the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway, which plays a critical role in autophagy regulation . These molecular interactions highlight this compound’s multifaceted mechanism of action in different cellular contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained activity in various experimental conditions. For example, in studies involving diabetic rats, this compound maintained its antioxidant and anti-inflammatory effects over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving isoproterenol-induced cardiac injury in rats, this compound was administered at doses of 10 and 20 mg/kg, resulting in significant protection against cardiac dysfunction and oxidative stress . Higher doses of this compound have been associated with increased therapeutic effects, but potential toxic or adverse effects at very high doses need to be carefully evaluated to determine safe and effective dosage ranges.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the regulation of lipid metabolism and inflammatory responses. It modulates the peroxisome proliferator-activated receptor alpha (PPAR-α)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and lipid accumulation in acute kidney injury models . This compound’s influence on these metabolic pathways highlights its potential in treating metabolic disorders and inflammatory diseases.

Transport and Distribution

This compound’s transport and distribution within cells and tissues involve various transporters and binding proteins. It promotes the expression and fusion of glucose transporter 4 (GLUT4) with the plasma membrane, enhancing glucose uptake in muscle cells . This mechanism is particularly relevant in the context of diabetes treatment, where improved glucose uptake can alleviate insulin resistance. This compound’s distribution within tissues and its interaction with cellular transporters are critical for its therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . This compound’s ability to modulate autophagy-related genes and reduce the accumulation of autophagosomes further underscores its role in maintaining cellular homeostasis . Understanding this compound’s subcellular localization is essential for elucidating its precise mechanisms of action.

特性

IUPAC Name |

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBATSHDJRIUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2292-16-2 | |

| Record name | Neferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does neferine interact with cells to exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity through various mechanisms, including:

- Induction of apoptosis: this compound triggers apoptosis in cancer cells by increasing reactive oxygen species (ROS) production, disrupting mitochondrial membrane potential, and activating caspase cascades. [, , ]

- Cell cycle arrest: this compound can arrest the cell cycle at the G1 phase, inhibiting the proliferation of cancer cells. This effect is linked to the upregulation of p53 and p21 and downregulation of cyclin D1. [, ]

- Inhibition of cell migration and invasion: this compound can suppress the migration and invasion of cancer cells, potentially limiting metastasis. This effect might be associated with modulation of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT) markers. [, , ]

- Sensitization to chemotherapy: this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents like cisplatin and imatinib, potentially improving treatment outcomes. [, , ]

Q2: What are the primary signaling pathways modulated by this compound?

A2: this compound exhibits its effects by interacting with multiple signaling pathways, including:

- Mitogen-activated protein kinase (MAPK) pathway: this compound can activate or inhibit different MAPK subfamilies (ERK, JNK, p38) depending on the cell type and context, influencing cell proliferation, apoptosis, and inflammatory responses. [, , , , ]

- Nuclear factor kappa B (NF-κB) pathway: this compound has been shown to inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2, contributing to its anti-inflammatory effects. [, , , , , ]

- Phosphatidylinositol 3-kinase/Protein kinase B/mechanistic target of rapamycin (PI3K/AKT/mTOR) pathway: this compound can modulate the PI3K/AKT/mTOR pathway, impacting cell survival, proliferation, and autophagy. [, , , ]

- Transforming growth factor-beta (TGF-β) signaling: this compound can influence TGF-β signaling, affecting fibrosis, cell growth, and differentiation in various contexts. [, , ]

Q3: How does this compound contribute to its antioxidant and anti-inflammatory effects?

A3: this compound displays antioxidant and anti-inflammatory effects through several mechanisms:

- Enhancing antioxidant enzyme activity: this compound can increase the activity of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT), bolstering the cellular defense against oxidative stress. [, , ]

- Reducing reactive oxygen species (ROS) production: this compound can directly scavenge ROS and inhibit their production, mitigating oxidative damage. [, , , , ]

- Modulating inflammatory signaling: this compound suppresses inflammatory responses by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). [, , , , , ]

- Inhibiting NLRP3 inflammasome activation: this compound can suppress NLRP3 inflammasome activation, decreasing the release of pro-inflammatory cytokines like IL-1β and IL-18, which are implicated in various inflammatory conditions. [, ]

Q4: What is the molecular formula, weight, and key spectroscopic data for this compound?

A4:

Q5: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A5: While detailed pharmacokinetic studies are still underway, some studies suggest that this compound is absorbed orally and distributed to various tissues. It is metabolized, potentially by enzymes like CYP450, leading to the formation of metabolites like isoliensinine, liensinine, and others. [, ] The specific routes and rates of excretion require further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。